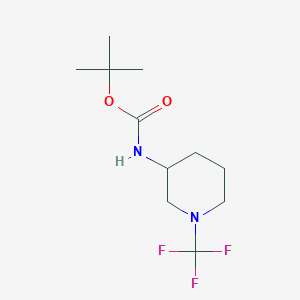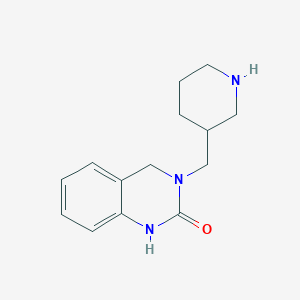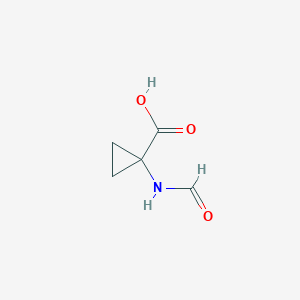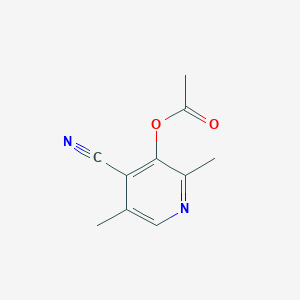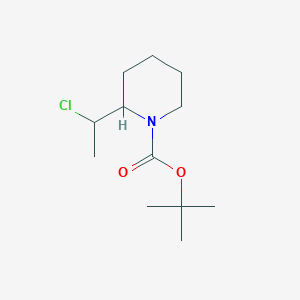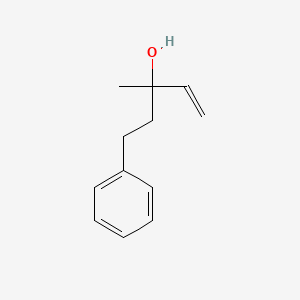![molecular formula C16H18Cl2N2O2 B13950883 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the benzo[1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the tetrahydroquinoxaline ring: This step often involves the use of fused heteroaryl amines and Pd-catalyzed amination.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including :
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis and cell cycle arrest in cancer cells.
Mécanisme D'action
The mechanism of action of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly.
Pathways Involved: It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as :
- Benzo[d][1,3]dioxol-5-ylmethyl-p-tolyl-amine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of the benzo[1,3]dioxole and tetrahydroquinoxaline moieties in this compound contributes to its distinct properties and potential as an anticancer agent.
Propriétés
Formule moléculaire |
C16H18Cl2N2O2 |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C16H16N2O2.2ClH/c1-2-4-14-13(3-1)17-7-8-18(14)10-12-5-6-15-16(9-12)20-11-19-15;;/h1-6,9,17H,7-8,10-11H2;2*1H |
Clé InChI |
ZZLKCHKZOWBTHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


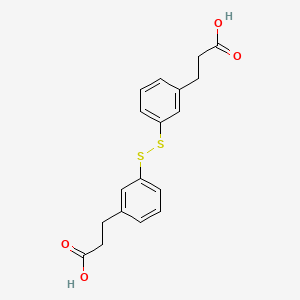
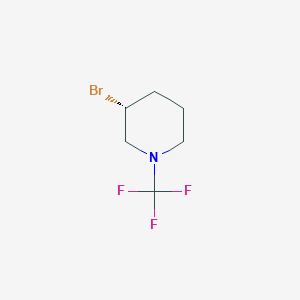
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
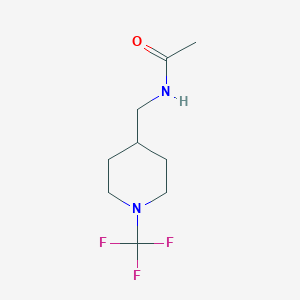
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)


